molecular formula C19H18N4O3 B213771 N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Cat. No. B213771
M. Wt: 350.4 g/mol
InChI Key: VUNTXRBFWRMJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound belongs to the class of benzamide derivatives and has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a key role in the inflammatory response. Additionally, the compound has been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappaB (NF-kappaB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, the compound has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized in large quantities, making it a useful tool for studying its various biochemical and physiological effects. However, the compound has limited solubility in aqueous solutions, which can make it difficult to study its effects in vivo. Additionally, the compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. One potential direction is the further investigation of its anti-inflammatory and analgesic effects, particularly in the treatment of various inflammatory diseases. Additionally, the compound's potential applications in the treatment of cancer warrant further investigation, particularly in the development of novel cancer therapies. Finally, the compound's mechanism of action and its effects on various signaling pathways and enzymes warrant further investigation, which could lead to the development of new drugs with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide involves the reaction of 4-nitro-1H-pyrazole with N-(3-ethylphenyl)-4-formylbenzamide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired compound. The yield of the synthesis process is typically high, making it a useful method for obtaining the compound in large quantities.

Scientific Research Applications

N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been studied extensively for its potential applications in the field of medicine. The compound has been shown to exhibit significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, the compound has been studied for its potential applications in the treatment of cancer, as it has been shown to exhibit cytotoxic effects against various cancer cell lines.

properties

Product Name

N-(3-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3-ethylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H18N4O3/c1-2-14-4-3-5-17(10-14)21-19(24)16-8-6-15(7-9-16)12-22-13-18(11-20-22)23(25)26/h3-11,13H,2,12H2,1H3,(H,21,24)

InChI Key

VUNTXRBFWRMJNI-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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